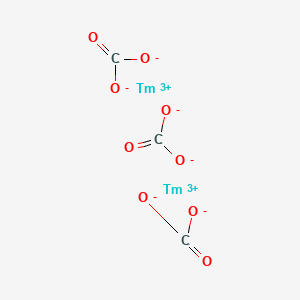

Dithulium tricarbonate

Description

Dithulium tricarbonate (Tm₂(CO₃)₃) is a rare-earth carbonate compound comprising two thulium (Tm³⁺) cations and three carbonate (CO₃²⁻) anions. For instance, uranyl carbonates like rutherfordine (UO₂CO₃) exhibit layered structures with hexagonal bipyramidal coordination of uranium, as detailed in crystallographic studies . Thulium, a lanthanide, likely adopts similar coordination geometries due to its trivalent charge and ionic radius compatibility with uranium(VI) in certain contexts.

Properties

CAS No. |

6026-63-7 |

|---|---|

Molecular Formula |

C3O9Tm2 |

Molecular Weight |

517.89 g/mol |

IUPAC Name |

thulium(3+);tricarbonate |

InChI |

InChI=1S/3CH2O3.2Tm/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |

InChI Key |

ZXOGQNPNWAUSGY-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Tm+3].[Tm+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dithulium tricarbonate can be synthesized through the reaction of thulium oxide with carbon dioxide under controlled conditions. The reaction typically involves heating thulium oxide in the presence of carbon dioxide gas, leading to the formation of dithulium tricarbonate. The reaction conditions, such as temperature and pressure, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In industrial settings, dithulium tricarbonate is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous feeding of thulium oxide and carbon dioxide into the reactor, where the reaction takes place. The product is then purified through filtration and recrystallization to obtain high-purity dithulium tricarbonate .

Chemical Reactions Analysis

Types of Reactions

Dithulium tricarbonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: It can undergo substitution reactions where one or more carbonate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include thulium oxides, thulium hydroxides, and various thulium-organic complexes.

Scientific Research Applications

Dithulium tricarbonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dithulium tricarbonate involves its interaction with specific molecular targets and pathways. It can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Crystallographic Comparisons

Rutherfordine (UO₂CO₃) :

Rutherfordine features neutral sheets of edge- and corner-sharing (UO₈) hexagonal bipyramids and (CO₃) triangles. Uranyl (UO₂²⁺) bond lengths average ~1.745 Å, with equatorial U–O bonds varying between 2.28–2.47 Å depending on coordination number . This contrasts with hypothetical Tm₂(CO₃)₃, where Tm³⁺ (ionic radius ~0.94 Å) would likely adopt octahedral or trigonal prismatic coordination, as seen in other rare-earth carbonates.Hexavalent Uranium Polyhedra :

Uranium(VI) in uranyl ions forms linear (O=U=O)²⁺ groups with planar equatorial ligands (e.g., 4–6 O/OH⁻), creating square, pentagonal, or hexagonal bipyramids . Tm³⁺, lacking such linear dioxo groups, would instead form simpler ionic lattices with CO₃²⁻.

2.2 Bond-Valence and Coordination Chemistry

Uranyl carbonates require coordination-specific bond-valence parameters to account for U⁶⁺–O bonds, which are shorter (1.79 Å average) and more covalent than Tm³⁺–O bonds . Tm³⁺, with lower charge density, would form weaker ionic interactions, leading to longer Tm–O bonds (~2.3–2.5 Å, extrapolated from lanthanide carbonates).

Dithulium Trisulfide (Tm₂S₃) :

Market data for Tm₂S₃ (unrelated to carbonates) highlights its industrial applications but lacks structural details . Comparatively, Tm₂(CO₃)₃ would differ in anion type (CO₃²⁻ vs. S²⁻), leading to distinct solubility, thermal stability, and reactivity.

2.3 Stability and Reactivity

- Uranyl carbonates like rutherfordine are stable in oxidizing environments but decompose under reducing conditions. Tm₂(CO₃)₃, like other rare-earth carbonates, would likely decompose at moderate temperatures (300–500°C) to form Tm₂O₃ and CO₂.

Data Tables

| Property | Dithulium Tricarbonate (Tm₂(CO₃)₃) | Rutherfordine (UO₂CO₃) | Dithulium Trisulfide (Tm₂S₃) |

|---|---|---|---|

| Coordination Geometry | Octahedral (Tm³⁺) | Hexagonal bipyramidal (U⁶⁺) | Unknown (likely cubic or layered) |

| Cation–Anion Bond Length | ~2.3–2.5 Å (Tm–O) | 1.745 Å (U–O uranyl) | N/A |

| Thermal Stability | Decomposes at 300–500°C | Stable in air, decomposes >400°C | High (sulfides generally stable) |

| Industrial Use | Potential catalysts, optics | Nuclear industry, geology | Electronics, ceramics |

Q & A

What are the established methodologies for synthesizing dithulium tricarbonate, and what are the common challenges in obtaining high-purity samples?

Basic Research Question

Synthesis of dithulium tricarbonate typically involves reacting thulium precursors with carbonate sources under controlled thermodynamic conditions. A key challenge lies in avoiding side reactions that produce byproducts like dithulium trisulfide or oxides. For example, highlights difficulties in isolating analytically pure tricarbonates due to decomposition during purification. To mitigate this, researchers should employ inert atmospheres (e.g., argon) and low-temperature crystallization. Characterization via IR spectroscopy and elemental analysis is critical to confirm purity .

Which spectroscopic and analytical techniques are most effective for characterizing dithulium tricarbonate’s structural and chemical properties?

Basic Research Question

X-ray diffraction (XRD) and infrared (IR) spectroscopy are foundational for structural analysis. IR can identify carbonate vibrational modes (e.g., asymmetric stretching at ~1,400 cm⁻¹), while XRD resolves crystal lattice parameters. emphasizes the importance of cross-validating results with thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways. For advanced purity validation, mass spectrometry coupled with high-performance liquid chromatography (HPLC) is recommended .

How can researchers address discrepancies in reported decomposition pathways of dithulium tricarbonate across different experimental conditions?

Advanced Research Question

Contradictory decomposition data often arise from variations in experimental setups (e.g., heating rates, atmospheric conditions). To resolve these, employ data triangulation ( ):

- Replicate experiments under standardized conditions (e.g., fixed O₂ partial pressure).

- Compare kinetic profiles using isoconversional methods (e.g., Friedman analysis).

- Use computational modeling (DFT) to predict intermediate species, as shown in for analogous tricarbonate complexes.

Document methodological details rigorously per ’s guidelines to ensure reproducibility .

What computational modeling approaches are suitable for predicting dithulium tricarbonate’s reactivity and stability under varying thermodynamic conditions?

Advanced Research Question

Density Functional Theory (DFT) simulations are effective for modeling electronic structures and reaction pathways. For example, ’s study on Ru(II)-tricarbonate complexes used DFT to predict ligand coordination behavior. Apply similar methods to dithulium tricarbonate by:

- Optimizing geometry using B3LYP/6-31G* basis sets.

- Calculating Gibbs free energy changes for decomposition steps.

- Validating results against experimental TGA and IR data. Incorporate solvent effects explicitly if reactions occur in aqueous media .

What protocols ensure reproducibility in dithulium tricarbonate synthesis experiments?

Basic Research Question

Reproducibility requires strict adherence to:

- Detailed experimental reporting : Include molar ratios, temperature gradients, and purification steps ( ).

- Batch-to-batch consistency : Use calibrated equipment and pre-dried solvents.

- Cross-lab validation : Share protocols with collaborators to identify overlooked variables (e.g., humidity). stresses the need to document all modifications to published methods, such as alternative precursor ratios .

How should researchers design experiments to isolate intermediate species during dithulium tricarbonate’s decomposition for mechanistic studies?

Advanced Research Question

To capture transient intermediates:

- Use in-situ spectroscopic techniques : Time-resolved IR or Raman spectroscopy can monitor bond-breaking events in real time.

- Quench experiments : Rapidly cool samples at decomposition milestones (e.g., 50% mass loss in TGA) and analyze residues via XRD.

- Isolation under inert matrices : Matrix isolation spectroscopy (e.g., argon matrices at 10 K) stabilizes reactive intermediates for characterization. ’s study on adamantyl tricarbonates demonstrates the utility of quenching to isolate metastable phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.